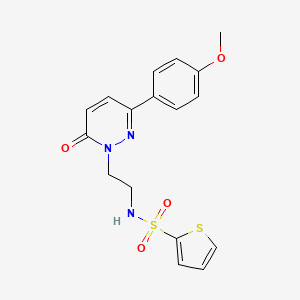

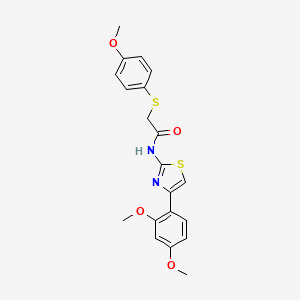

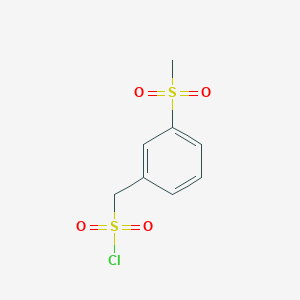

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its unique chemical structure and has been the subject of several studies aimed at understanding its synthesis, mechanism of action, and potential applications.

Scientific Research Applications

Anticancer Properties

The title compound exhibits promising potential as an anticancer agent. Researchers have synthesized it using a linker mode approach and characterized its structure through various spectroscopic techniques, including UV-Vis, FT-IR, HRMS, and NMR. Computational studies involving molecular docking and MD simulation revealed that the compound has a cytotoxic activity against breast cancer cells by inhibiting estrogen receptor alpha (ERα). The binding free energy of the title compound was more negative than that of tamoxifen, a known anticancer drug .

Organic Synthesis

The synthesis of the title compound involves a chalcone-salicylate hybrid approach. Chalcones, which are natural products found in plants, have been widely explored for their biological activities. Combining chalcone and salicylic acid derivatives in this hybrid compound opens up new possibilities for organic synthesis and drug discovery .

Suzuki–Miyaura Coupling

The compound’s structure contains a phenyl ring with a methoxy group (4-methoxyphenyl). Suzuki–Miyaura cross-coupling reactions are commonly used for carbon–carbon bond formation. The presence of the phenyl ring suggests that this compound could serve as a valuable substrate in such coupling reactions .

Protecting Group Strategy

The methoxy group (–OCH₃) in the compound can be selectively protected using a p-methoxybenzyl (PMB) group. This strategy is essential in organic synthesis to prevent unwanted reactions during functional group transformations. The PMB protection/deprotection approach can be explored for this compound .

Pharmacophore Design

Understanding the binding interactions of the title compound with its target (ERα) can guide pharmacophore-based drug design. By analyzing the molecular docking results, researchers can identify key features responsible for its cytotoxic activity and optimize its structure for improved efficacy .

Biochemical Assays

Laboratory experiments can assess the compound’s effects on cancer cell viability, cell cycle progression, and apoptosis. Researchers can perform MTT assays, flow cytometry, and Western blotting to validate its anticancer properties .

In Vivo Studies

Animal models (e.g., xenografts) can be used to evaluate the compound’s efficacy in vivo. Researchers can administer the compound to tumor-bearing mice and assess tumor growth inhibition, pharmacokinetics, and toxicity profiles .

Structure–Activity Relationship (SAR) Analysis

By synthesizing analogs and derivatives of the title compound, researchers can explore SAR trends. Modifying specific functional groups may enhance its potency or selectivity against breast cancer cells .

properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-24-14-6-4-13(5-7-14)15-8-9-16(21)20(19-15)11-10-18-26(22,23)17-3-2-12-25-17/h2-9,12,18H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQNGYTXXWTNKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

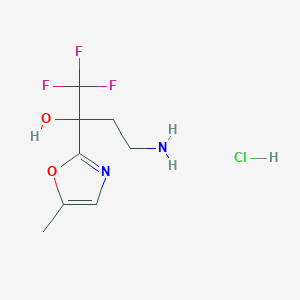

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B2525899.png)

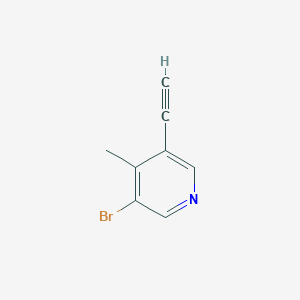

![5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2525910.png)

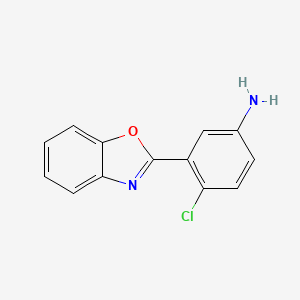

![6-chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2525912.png)